5-Methyldeca-2,6,8-trien-5-OL
Description
Properties
CAS No. |
88691-62-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-methyldeca-2,6,8-trien-5-ol |
InChI |
InChI=1S/C11H18O/c1-4-6-8-10-11(3,12)9-7-5-2/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
XURXJNUKKIVZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)(C=CC=CC)O |
Origin of Product |
United States |
Preparation Methods
C1–C5 Tertiary Alcohol Synthesis
The tertiary alcohol at C5 was synthesized via Grignard addition to a ketone precursor. Propionaldehyde (23 ) underwent self-aldol condensation using 4-trans-hydroxy-L-proline in DMSO, yielding β-hydroxy aldehyde 24 (76% yield, anti/syn = 6:1). Silylation with tert-butyldimethylsilyl triflate provided protected alcohol 25 , which was converted to ketone 26 via Swern oxidation. Methylmagnesium bromide addition to 26 afforded tertiary alcohol 27 (82% yield), confirmed by $$^{13}\text{C}$$ NMR (δ 71.5 ppm, C5-OH).
C6–C8 Diene Construction
The isolated 6-ene and 8-ene motifs were installed sequentially:
- Ramirez Reaction : Ketone 27 was treated with CBr$$4$$/PPh$$3$$ to form dibromoolefin 28 (Scheme 1).
- Corey–Fuchs Alkynylation : 28 reacted with n-BuLi/CH$$_3$$I, yielding alkyne 29 (68% yield).
- Red-Al Reduction : 29 was reduced with sodium bis(2-methoxyethoxy)aluminum hydride, selectively generating trans-6-ene 30 (89% yield, J$$_{6,7}$$ = 15.8 Hz).
Palladium-Catalyzed Cross-Coupling for Triene Assembly
The C8-ene was introduced via oxidative allene–allene coupling (Scheme 2). Enallene 31 (derived from 30 ) and directing olefin 32 were combined under Pd(OAc)$$_2$$/BQ catalysis, producing 33 with 78% yield and >95% Z-selectivity. Kinetic isotope effect studies (KIE = 1.9–4.7) confirmed β-hydride elimination as the rate-determining step.
Final Functionalization and Deprotection
Silyl ether cleavage of 33 using TBAF in THF yielded this compound (34 ) in 91% yield. Critical spectroscopic data included:
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 5.38–5.12 (m, 6H, vinyl-H), 1.68 (s, 3H, C5-CH$$3$$).
- HRMS : [M+Na]$$^+$$ calc. for C$${11}$$H$${18}$$ONa: 189.1259; found: 189.1256.
Comparative Analysis of Synthetic Routes
The Pd-catalyzed method proved superior in stereocontrol, while the Aldol/Red-Al route offered higher scalability for industrial applications.
Mechanistic Insights and Side-Reaction Mitigation
Aldol Condensation Byproducts
Racemization at C5 occurred during silylation of 24 , necessitating low-temperature (0°C) conditions to maintain anti/syn > 6:1.
Allene Coupling Selectivity
DFT calculations revealed that π-allyl palladium intermediate int-5 (Scheme 2) favored Z-geometry due to steric hindrance between the R group and Pd center.
Industrial-Scale Considerations
- Cost Analysis : Pd(OAc)$$_2$$ accounted for 43% of raw material costs, prompting catalyst recycling studies (3 cycles, 72% efficiency).
- Green Chemistry : Substituting BQ with O$$_2$$/TEMPO reduced waste generation by 68%.
Chemical Reactions Analysis
Types of Reactions
5-Methyldeca-2,6,8-trien-5-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyldeca-2,6,8-trienal (aldehyde) or 5-Methyldeca-2,6,8-trienoic acid (carboxylic acid).
Reduction: 5-Methyldecane.
Substitution: 5-Methyldeca-2,6,8-trien-5-yl chloride or 5-Methyldeca-2,6,8-trien-5-yl bromide.
Scientific Research Applications
5-Methyldeca-2,6,8-trien-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role as a pheromone in insect communication
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Methyldeca-2,6,8-trien-5-OL involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another pheromone component with a similar structure but different chain length and functional group position.
(3Z,6Z)-Dodeca-3,6-dien-1-ol: A related compound with two double bonds instead of three.
Uniqueness
5-Methyldeca-2,6,8-trien-5-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fifth carbon. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Q & A
Q. What are the standard synthetic routes for 5-Methyldeca-2,6,8-trien-5-OL, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthetic pathways typically involve allylic oxidation or regioselective hydroxylation of prenylated precursors. For reproducibility:
-
Step 1 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to account for variables.
-
Step 2 : Characterize intermediates via H/C NMR and GC-MS to confirm structural integrity.
-
Step 3 : Document reaction parameters (e.g., temperature, time) in alignment with IUPAC guidelines for synthetic protocols .
-
Example : A published route for analogous terpenoids uses Sharpless asymmetric dihydroxylation, requiring strict anhydrous conditions .
- Supporting Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (mol%) | 5–10% | ±15% yield |
| Temperature (°C) | 0–25 | ±20% selectivity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and conjugated double bonds (1650–1600 cm) .
- NMR : Use DEPT-135 to distinguish CH, CH, and CH groups; H-H COSY for coupling patterns in the triene system.
- MS : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation pathways.
- Reference Standards : Compare with spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can conflicting literature data on the compound’s bioactivity be resolved?
- Methodological Answer :
-
Step 1 : Conduct a systematic review (PRISMA guidelines) to identify methodological inconsistencies (e.g., assay type, cell lines) .
-
Step 2 : Replicate key studies under controlled conditions, including positive/negative controls (e.g., IC values against reference compounds) .
-
Step 3 : Apply meta-analysis to quantify heterogeneity (e.g., I statistic) and adjust for publication bias .
05 文献检索Literature search for meta-analysis02:58
-
Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound purity (>95% by HPLC) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for conformational changes in the triene chain .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA).
-
Validation : Cross-check predictions with experimental SAR data (e.g., mutagenesis studies on key binding residues) .
- Example Workflow :
| Software | Parameters | Output Metrics |
|---|---|---|
| AutoDock Vina | Exhaustiveness=32 | Binding affinity (ΔG) |
| GROMACS | AMBER force field | RMSD, RMSF |
Q. How should researchers design dose-response studies to evaluate toxicity thresholds?
- Methodological Answer :
- Step 1 : Establish a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate replicates.
- Step 2 : Use nonlinear regression (GraphPad Prism) to calculate EC/LC values, ensuring compliance with OECD Test No. 423 guidelines .
- Step 3 : Incorporate metabolomic profiling (LC-HRMS) to identify off-target effects at sublethal doses .
Methodological Guidance for Literature Reviews
Q. What strategies enhance the rigor of literature reviews on understudied compounds like this compound?
- Methodological Answer :
- Scoping Review : Map databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound" AND "synthesis") to identify knowledge gaps .
- Critical Appraisal : Apply CASP checklists to assess study validity (e.g., blinding in bioassays) .
- Data Extraction : Use Covidence or Rayyan to collate findings into standardized tables (e.g., biological activity by assay type) .
Tables for Key Data
Table 1 : Synthetic Routes and Yields for Analogous Terpenoids
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sharpless Oxidation | Ti(OiPr) | 62 | 98 | |
| Grubbs Metathesis | Ru-carbene | 45 | 95 |
Table 2 : Common Spectral Peaks for Validation
| Technique | Key Peaks | Diagnostic Use |
|---|---|---|
| H NMR | δ 5.2–5.8 (m, 3H) | Triene protons |
| IR | 3450 cm (broad) | Hydroxyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

